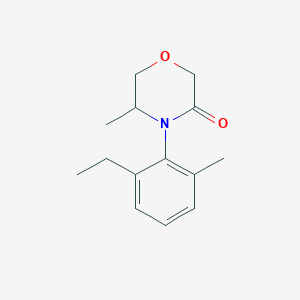
4-(2-Ethyl-6-methylphenyl)-5-methylmorpholin-3-one
Descripción general
Descripción
Morpholine derivatives, such as 4-(2-Ethyl-6-methylphenyl)-5-methylmorpholin-3-one, are of significant interest in medicinal chemistry and material science due to their diverse biological activities and potential applications in various fields.
Synthesis Analysis
Synthesis of morpholine derivatives often involves catalyzed reactions, such as rhodium(II) acetate catalyzed intermolecular O–H and intramolecular N–H carbene insertion, to produce bioactive compounds of pharmaceutical interest (Trstenjak, Ilaš, & Kikelj, 2013).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the reactivity and properties of chemical compounds. X-ray diffraction analysis is a common technique used for this purpose, providing detailed insights into the arrangement of atoms within a molecule (Krivokolysko, Dyachenko, Rusanov, & Litvinov, 2001).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives can lead to the synthesis of a wide range of compounds with potential biological activities. For instance, the reaction of aromatic aldehydes with cyanothioacetamide and ethyl cyanoacetate in the presence of N-methylmorpholine yields valuable thiolate compounds (Krivokolysko et al., 2001).
Aplicaciones Científicas De Investigación
Radicals and Decomposition
The radicals 4-morpholinomethyl and 4-methylmorpholin-3-yl are key in the disproportionation of primary cation radicals into N-methylmorpholine, morpholine, and formaldehyde, indicating a role in organic chemistry and possibly in the study of decomposition processes (Rosenau et al., 2002).
Anti-Juvenile Hormone Activity
Ethyl 4-[2-(6-methyl-3-pyridyloxy)alkyloxy]benzoates, related in structure, have been found to induce precocious metamorphosis in silkworm larvae, which could have implications in agricultural or biological research (Fujita et al., 2005).
Pharmaceutical Potential
Compounds like 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione have shown promising antibacterial, antifungal, and antioxidant activities, suggesting potential for development as pharmaceutical agents (Koparır et al., 2013).
Catalytic Applications
Complexes such as Cp*RhIII/IrIII-1,2,3-triazole-based organochalcogen Ligand Complexes demonstrate potential as catalysts for various oxidation and transfer hydrogenation processes, which could be significant in chemical synthesis and industrial applications (Saleem et al., 2014).
Antimicrobial and Antifungal Activity
Azo dyes like 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one have shown promising antibacterial and antifungal activity, indicating potential use in medical or material science research (Banpurkar et al., 2018).
Anticancer Activity
Compounds such as 5-alkyl-2-amino-3-methylcarboxylate thiophenes have shown pronounced anti-proliferative activity and high tumor cell selectivity, which could be crucial in cancer research and treatment (Thomas et al., 2017).
Corrosion Inhibition
Novel compounds like Pyranpyrazole derivatives have been effective as corrosion inhibitors for mild steel, which is significant for industrial applications, particularly in the pickling process (Dohare et al., 2017).
Propiedades
IUPAC Name |
4-(2-ethyl-6-methylphenyl)-5-methylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-12-7-5-6-10(2)14(12)15-11(3)8-17-9-13(15)16/h5-7,11H,4,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBDYPDVNRJKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(COCC2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891443 | |
| Record name | Metolachlor morpholinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethyl-6-methylphenyl)-5-methylmorpholin-3-one | |
CAS RN |
120375-14-6 | |
| Record name | Metolachlor morpholinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120375-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholin-3-one, 4-(2-ethyl-6-methylphenyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120375146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metolachlor morpholinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



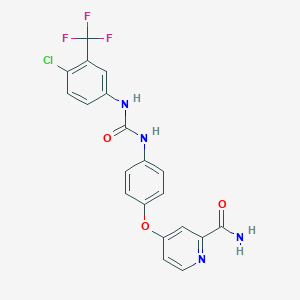
![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)
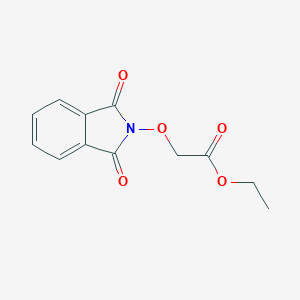
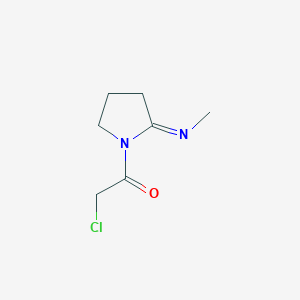
![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)
![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)
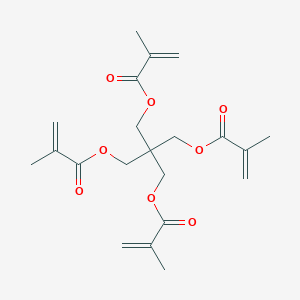
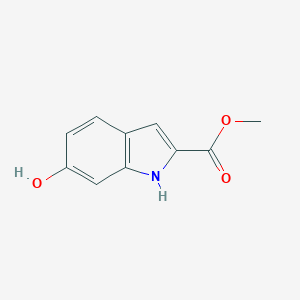

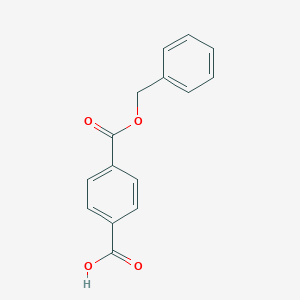

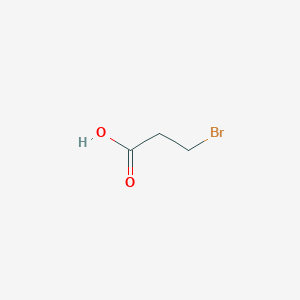
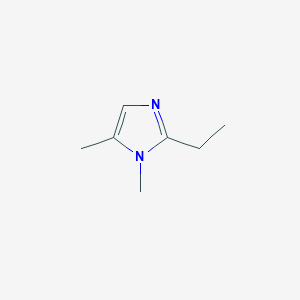
![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)